(1S)-1-(3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)ethane-1,2-diyl dipalmitate
Description
Ascorbyl dipalmitate is a diester of ascorbic acid (vitamin C) and palmitic acid. It is a lipid-soluble form of vitamin C, which makes it more stable and less prone to oxidation compared to its water-soluble counterpart. This compound is widely used in cosmetics and skincare products due to its antioxidant properties and its ability to promote collagen synthesis and skin brightening.
Properties
Molecular Formula |
C38H68O8 |
|---|---|
Molecular Weight |
652.9 g/mol |
IUPAC Name |
[(2S)-2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hexadecanoyloxyethyl] hexadecanoate |
InChI |
InChI=1S/C38H68O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(39)44-31-32(37-35(41)36(42)38(43)46-37)45-34(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32,37,41-42H,3-31H2,1-2H3/t32-,37?/m0/s1 |
InChI Key |
KQZNFGJQTPAURD-XRRNFBIGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](C1C(=C(C(=O)O1)O)O)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ascorbyl dipalmitate is synthesized through the esterification of ascorbic acid with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ester bonds. The process involves heating the reactants to a temperature range of 60-80°C for several hours until the reaction is complete .
Industrial Production Methods
In industrial settings, ascorbyl dipalmitate is produced using a similar esterification process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through crystallization or distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Ascorbyl dipalmitate undergoes various chemical reactions, including:
Oxidation: Ascorbyl dipalmitate can be oxidized to dehydroascorbyl dipalmitate in the presence of oxidizing agents.
Reduction: It can be reduced back to ascorbyl dipalmitate from its oxidized form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products Formed
Oxidation: Dehydroascorbyl dipalmitate.
Reduction: Ascorbyl dipalmitate.
Hydrolysis: Ascorbic acid and palmitic acid.
Scientific Research Applications
Ascorbyl dipalmitate has a wide range of applications in scientific research:
Chemistry: It is used as a stable form of vitamin C in various chemical formulations and reactions.
Biology: Ascorbyl dipalmitate is studied for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: It is used in dermatology for its skin-brightening and anti-aging effects
Mechanism of Action
Ascorbyl dipalmitate exerts its effects through several mechanisms:
Antioxidant Activity: It neutralizes free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Collagen Synthesis: It promotes the synthesis of collagen, a protein essential for skin elasticity and firmness.
Skin Brightening: Ascorbyl dipalmitate inhibits the enzyme tyrosinase, which is involved in melanin production, leading to a reduction in skin pigmentation.
Comparison with Similar Compounds
Similar Compounds
Ascorbyl palmitate: A monoester of ascorbic acid and palmitic acid, used similarly in cosmetics but less stable than ascorbyl dipalmitate.
Ascorbyl stearate: An ester of ascorbic acid and stearic acid, used as an antioxidant in food and cosmetics.
Kojic acid dipalmitate: A derivative of kojic acid with improved stability and skin-lightening properties.
Uniqueness
Ascorbyl dipalmitate is unique due to its dual esterification, which provides enhanced stability and lipid solubility. This makes it more effective in delivering vitamin C to the skin compared to other ascorbic acid derivatives .
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